2-Methyl-4,4,4-trifluorobutanol
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Overview
Description
2-Methyl-4,4,4-trifluorobutanol is an organic compound with the molecular formula C5H9F3O It is a fluorinated alcohol, characterized by the presence of three fluorine atoms attached to the terminal carbon of the butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4,4,4-trifluorobutanol typically involves the reaction of 2-methyl-3-buten-2-ol with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the addition of fluorine atoms to the carbon chain.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-methyl-4,4,4-trifluorobutanone or 2-methyl-4,4,4-trifluorobutanoic acid.
Reduction: Formation of various fluorinated alcohol derivatives.
Substitution: Formation of 2-methyl-4,4,4-trifluorobutyl halides or ethers.
Scientific Research Applications
2-Methyl-4,4,4-trifluorobutanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions.
Medicine: Explored for its potential use in drug development, especially in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2-Methyl-4,4,4-trifluorobutanol involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, potentially leading to altered biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4,4,4-Trifluorobutanol: Similar in structure but lacks the methyl group at the second carbon.
2-Methyl-3,3,3-trifluoropropanol: Similar in structure but has one less carbon in the chain.
Uniqueness: 2-Methyl-4,4,4-trifluorobutanol is unique due to the combination of a methyl group and three fluorine atoms, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, lipophilicity, and specific reactivity patterns.
Properties
IUPAC Name |
4,4,4-trifluoro-2-methylbutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O/c1-4(3-9)2-5(6,7)8/h4,9H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXCXTKPQAFQAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871484 |
Source
|
Record name | 4,4,4-Trifluoro-2-methyl-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107103-95-7 |
Source
|
Record name | 4,4,4-Trifluoro-2-methyl-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,4-trifluoro-2-methylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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